2-Ethyl-1-pentene
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Overview
Description
2-Ethyl-1-pentene is an organic compound with the molecular formula C7H14 . It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. The structure of this compound consists of a pentene chain with an ethyl group attached to the second carbon atom. This compound is also known by its IUPAC name, 2-Ethylpent-1-ene .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-1-pentene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-ethyl-1-pentanol using an acid catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of 1-pentene with ethyl halides in the presence of a strong base like sodium amide.
Industrial Production Methods
Industrial production of this compound often involves the catalytic cracking of hydrocarbons. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. Catalysts such as zeolites are commonly used to enhance the efficiency of the cracking process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-pentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum results in the formation of 2-ethylpentane.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond, leading to the formation of dihalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: 2-Ethyl-1-pentanol, 2-ethylpentanal, 2-ethylpentanoic acid.
Reduction: 2-Ethylpentane.
Substitution: 2,3-dibromo-2-ethylpentane, 2,3-dichloro-2-ethylpentane.
Scientific Research Applications
2-Ethyl-1-pentene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or hydrogen ions. This leads to the formation of intermediate carbocations, which then react with nucleophiles to form the final products .
Comparison with Similar Compounds
2-Ethyl-1-pentene can be compared with other alkenes such as:
1-Pentene: Similar in structure but lacks the ethyl group.
2-Methyl-1-pentene: Has a methyl group instead of an ethyl group.
3-Methyl-1-pentene: The methyl group is attached to the third carbon atom.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
3-methylidenehexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCRBBJSQAZZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871024 |
Source
|
Record name | 3-Methylidenehexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3404-71-5 |
Source
|
Record name | 3-Methylidenehexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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